molecular formula C17H18FN5O2 B6048846 7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one

7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B6048846
M. Wt: 343.36 g/mol
InChI Key: WKZZCSIXTJYJKG-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a hydroxy group, a methyl group, and a pyrrolidinyl group attached to a purinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one typically involves multiple steps, including the formation of the purinone core and the subsequent introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Purinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Addition of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.

    Methylation: Methylation reactions using methylating agents such as methyl iodide.

    Attachment of the Pyrrolidinyl Group: This can be achieved through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can convert the purinone core to a dihydropurinone.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropurinone derivatives.

    Substitution: Formation of substituted purinone derivatives.

    Hydrolysis: Formation of various hydrolyzed products depending on the reaction conditions.

Scientific Research Applications

7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Signal Transduction Pathways: Affecting various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one
  • 7-(2-bromobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one
  • 7-(2-methylbenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one

Uniqueness

The uniqueness of 7-(2-fluorobenzyl)-6-hydroxy-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZZCSIXTJYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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